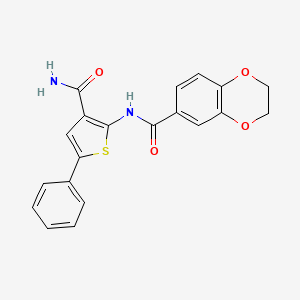

N-(3-carbamoyl-5-phenylthiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Description

N-(3-carbamoyl-5-phenylthiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a heterocyclic organic compound featuring a thiophene ring substituted with a carbamoyl group at position 3 and a phenyl group at position 3. This thiophene moiety is linked via an amide bond to a 2,3-dihydro-1,4-benzodioxine ring substituted with a carboxamide group at position 4. The benzodioxine core provides structural rigidity, while the thiophene and phenyl groups may enhance lipophilicity and influence binding interactions.

Properties

IUPAC Name |

N-(3-carbamoyl-5-phenylthiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O4S/c21-18(23)14-11-17(12-4-2-1-3-5-12)27-20(14)22-19(24)13-6-7-15-16(10-13)26-9-8-25-15/h1-7,10-11H,8-9H2,(H2,21,23)(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEPAPPSHGIXFDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=C(C=C(S3)C4=CC=CC=C4)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-carbamoyl-5-phenylthiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multi-step organic synthesis. The process often starts with the preparation of the thiophene ring, followed by the introduction of the carbamoyl and phenyl groups. The benzodioxine ring is then synthesized and coupled with the thiophene derivative under specific reaction conditions. Common reagents used in these steps include organometallic compounds, catalysts, and solvents that facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. The use of advanced analytical methods ensures the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-carbamoyl-5-phenylthiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new functional groups or modify existing ones.

Scientific Research Applications

N-(3-carbamoyl-5-phenylthiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activity, including interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-(3-carbamoyl-5-phenylthiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Patent Compound: N-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-isopropyl-7-(2,3,5-trifluorophenyl)benzothiophene-2-carboxamide ()

- Structural Similarities : Shares a benzothiophene carboxamide core. The trifluorophenyl and isopropyl substituents enhance metabolic stability and selectivity.

- Fluorinated substituents may improve bioavailability and target binding.

- Therapeutic Use : Explicitly indicated for heartworm infections, suggesting antiparasitic activity .

1,4-Dihydropyridine Derivatives ()

AZ257: 6-{[2-(4-Bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide

- Structural Similarities : Contains a carboxamide linkage and aromatic substituents (e.g., bromophenyl, furyl).

- Functional Differences: The 1,4-dihydropyridine core is redox-active, often associated with calcium channel modulation. The thioether and cyano groups may influence electron distribution.

- Therapeutic Use : Dihydropyridines are typically used as calcium channel blockers (e.g., antihypertensives), though AZ257’s specific application is unspecified .

Benzodioxine Sulfonamide Derivatives ()

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzenesulfonamide ()

- Structural Similarities : Fluorinated aromatic substituents (4-fluorophenyl) may enhance metabolic stability.

- Functional Differences : The absence of a thiophene ring reduces π-π stacking opportunities compared to the target compound.

Structural and Functional Analysis Table

Key Differentiators of the Target Compound

Dual Heterocyclic System : The combination of thiophene and benzodioxine may offer unique conformational stability and binding versatility compared to single-core analogs.

Carbamoyl vs. Sulfonamide : The carbamoyl group on the thiophene may enhance hydrogen-bonding interactions differently than sulfonamide derivatives.

Biological Activity

N-(3-carbamoyl-5-phenylthiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes a benzodioxine moiety and a carbamoyl group attached to a thiophene ring. This structural complexity contributes to its diverse biological activities.

Molecular Formula: C₁₉H₁₃N₃O₂S₂

Molecular Weight: 380.42 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, thus modulating biochemical reactions.

- Receptor Binding : It has the potential to bind to receptors, influencing signal transduction pathways that regulate cellular functions.

- Antioxidant Activity : Some studies suggest that compounds with similar structures exhibit antioxidant properties, which could be beneficial in mitigating oxidative stress in cells.

Anticancer Activity

Research has indicated that derivatives of benzodioxane compounds can exhibit significant anticancer properties. For instance:

- In vitro Studies : Compounds similar to N-(3-carbamoyl-5-phenylthiophen-2-yl)-2,3-dihydro-1,4-benzodioxine have shown cytotoxic effects against various cancer cell lines. A study highlighted that certain benzodioxane derivatives inhibit cell proliferation in ovarian carcinoma models by targeting specific signaling pathways related to cell growth and apoptosis .

Anti-inflammatory Effects

The anti-inflammatory potential of benzodioxane derivatives is well-documented:

- Case Study : A derivative bearing an acetic acid substituent demonstrated notable anti-inflammatory activity. The structure-activity relationship indicated that modifications at specific positions on the benzodioxane ring could enhance anti-inflammatory effects .

Antimicrobial Properties

Some studies have reported antimicrobial activities associated with benzodioxane compounds:

- Research Findings : The presence of functional groups in the structure of N-(3-carbamoyl-5-phenylthiophen-2-yl)-2,3-dihydro-1,4-benzodioxine enhances its ability to interact with microbial targets, potentially leading to bactericidal effects .

Comparative Analysis with Similar Compounds

To better understand the biological activity of N-(3-carbamoyl-5-phenylthiophen-2-yl)-2,3-dihydro-1,4-benzodioxine, a comparison with structurally similar compounds can be insightful.

| Compound Name | Biological Activity | Key Findings |

|---|---|---|

| Benzodioxane Derivative A | Anticancer | Inhibits cell growth in breast cancer models. |

| Benzodioxane Derivative B | Anti-inflammatory | Reduces cytokine production in inflammatory models. |

| Benzothiazole Derivative | Antimicrobial | Effective against Gram-positive bacteria. |

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : 1H and 13C NMR are essential for verifying the benzodioxine, thiophene, and carbamoyl moieties. For example, the benzodioxine’s methylene protons appear as a singlet at δ 4.2–4.5 ppm, while the thiophene carbamoyl NH2 group resonates near δ 6.8–7.2 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and detects impurities.

- HPLC-PDA : Reverse-phase HPLC with photodiode array detection assesses purity (>95% recommended for biological assays) .

How can researchers design in vitro assays to evaluate this compound’s biological activity, and what are common pitfalls?

Q. Basic Research Focus

- Target Selection : Prioritize enzymes or receptors structurally related to the compound’s functional groups (e.g., acetylcholinesterase for carbamoyl moieties or kinases for the benzodioxine scaffold) .

- Assay Design : Use fluorescence-based or colorimetric assays (e.g., Ellman’s method for cholinesterase inhibition). Include positive controls (e.g., galantamine for acetylcholinesterase) and validate with dose-response curves (IC50 determination).

- Pitfalls : False positives may arise from compound aggregation or solvent interference (e.g., DMSO >1% v/v). Pre-filter compounds to remove particulates .

What computational strategies can predict the compound’s reactivity or binding modes prior to experimental testing?

Q. Advanced Research Focus

- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways, such as amide bond formation or thiophene ring stability. This aligns with ICReDD’s approach to reaction design via computational screening .

- Molecular Docking : Simulate interactions with biological targets (e.g., α-glucosidase) using software like AutoDock Vina. Focus on the carbamoyl and benzodioxine groups as potential pharmacophores .

- MD Simulations : Assess binding stability over time (e.g., 100 ns simulations) to prioritize targets for wet-lab validation .

How should structure-activity relationship (SAR) studies be structured to optimize this compound’s efficacy?

Q. Advanced Research Focus

- Variable Substituents : Systematically modify the phenyl (thiophene), carbamoyl, or benzodioxine groups. For example, replace the phenyl ring with halogenated or electron-withdrawing substituents to enhance target affinity .

- Biological Testing : Compare IC50 values across derivatives to identify critical functional groups. Use ANOVA or machine learning (e.g., random forest) to correlate structural features with activity .

- Metabolic Stability : Introduce methyl or fluorine groups to reduce CYP450-mediated degradation, as seen in related benzodioxine derivatives .

How can contradictory data in biological activity assays be resolved?

Q. Advanced Research Focus

- Source Analysis : Check assay conditions (e.g., pH, ionic strength) and compound solubility. For instance, inconsistent α-glucosidase inhibition results may stem from DMSO-induced enzyme denaturation .

- Orthogonal Assays : Validate findings using alternative methods (e.g., SPR for binding affinity if fluorescence assays are inconclusive).

- Statistical Rigor : Replicate experiments with larger sample sizes (n ≥ 3) and apply statistical tests (e.g., Student’s t-test) to confirm significance .

What strategies improve reaction yield and selectivity during synthesis?

Q. Advanced Research Focus

- Catalyst Screening : Test Pd catalysts (e.g., Pd(PPh3)4 vs. PdCl2) for Suzuki-Miyaura coupling efficiency .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may enhance carbamoyl group reactivity, while acetonitrile could reduce side reactions in thiophene functionalization .

- Microwave-Assisted Synthesis : Reduce reaction time and improve yield for thermally sensitive intermediates, as demonstrated in thiadiazole derivatives .

How can researchers address challenges in scaling up synthesis without compromising purity?

Q. Advanced Research Focus

- Lab-Scale Optimization : Use design of experiments (DoE) to identify critical parameters (e.g., temperature, stoichiometry). For example, a Central Composite Design can model the impact of reagent ratios on yield .

- Purification : Transition from column chromatography to recrystallization or flash chromatography for larger batches. Monitor purity via HPLC at each scale-up stage .

- Green Chemistry : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) to align with sustainable practices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.